3,5-Difluoro-4-(phenyldiazenyl)phenol

CAS No.: 663602-53-7

Cat. No.: VC3229510

Molecular Formula: C12H8F2N2O

Molecular Weight: 234.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 663602-53-7 |

|---|---|

| Molecular Formula | C12H8F2N2O |

| Molecular Weight | 234.2 g/mol |

| IUPAC Name | 3,5-difluoro-4-phenyldiazenylphenol |

| Standard InChI | InChI=1S/C12H8F2N2O/c13-10-6-9(17)7-11(14)12(10)16-15-8-4-2-1-3-5-8/h1-7,17H |

| Standard InChI Key | QCERIHYOBHOMHJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N=NC2=C(C=C(C=C2F)O)F |

| Canonical SMILES | C1=CC=C(C=C1)N=NC2=C(C=C(C=C2F)O)F |

Introduction

1. Introduction to 3,5-Difluoro-4-(phenyldiazenyl)phenol

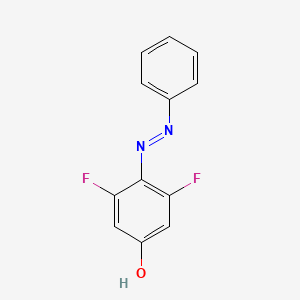

3,5-Difluoro-4-(phenyldiazenyl)phenol is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a functional group containing a nitrogen-nitrogen double bond (-N=N-), often connected to aromatic rings. This compound specifically features two fluorine atoms substituted at the 3rd and 5th positions of a phenol ring and a phenyldiazenyl (-N=N-C6H5) group at the 4th position.

3. Synthesis

The synthesis of 3,5-Difluoro-4-(phenyldiazenyl)phenol typically involves an azo coupling reaction, which is a standard method for preparing azo compounds. The process includes:

-

Diazotization: Aniline (C6H5NH2) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to produce a diazonium salt.

-

Coupling Reaction: The diazonium salt is reacted with 3,5-difluorophenol under alkaline conditions to form the target compound.

General Reaction Scheme:

4. Applications

-

Dyes and Pigments:

-

The vivid coloration of azo compounds makes them valuable in textile and ink industries.

-

3,5-Difluoro-4-(phenyldiazenyl)phenol could be used as a precursor for specialized dyes with enhanced stability due to fluorine substitution.

-

-

Analytical Chemistry:

-

Azo compounds are often used as pH indicators or in spectrophotometric analysis due to their distinct absorbance properties.

-

-

Pharmaceutical Intermediates:

-

Some azo compounds serve as intermediates in drug synthesis or exhibit biological activity themselves.

-

5. Spectroscopic Characterization

Expected Spectroscopic Features:

-

UV-Vis Spectroscopy:

-

Strong absorption band in the visible range (400–600 nm), characteristic of azo chromophores.

-

-

Infrared (IR) Spectroscopy:

-

Broad O-H stretching around 3200–3600 cm (phenol group).

-

N=N stretching vibration near 1400–1500 cm.

-

C-F stretching vibrations around 1000–1200 cm.

-

-

Nuclear Magnetic Resonance (NMR):

-

-NMR: Signals for aromatic protons and phenolic hydroxyl group.

-

-NMR: Distinct signals for fluorine atoms on the aromatic ring.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at m/z = 234 corresponding to .

-

6. Biological Activity

While specific studies on this compound are unavailable, structurally related azo compounds often exhibit:

-

Antimicrobial Properties: Due to their ability to disrupt microbial cell walls.

-

Potential Cytotoxicity: Some azo derivatives are investigated for anticancer activity.

-

Environmental Considerations: Azo compounds can degrade into aromatic amines, raising concerns about toxicity and environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume